N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide
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Overview
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide is a complex organic compound that features a pyrazole ring fused with a pyridine ring, linked to a phenoxyethanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal activities . These compounds target various phytopathogenic fungi, such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica .
Mode of Action
Related compounds have been found to inhibit the growth of certain fungi
Biochemical Pathways
Similar compounds have been found to inhibit the growth of certain fungi , suggesting that they may interfere with the biochemical pathways essential for fungal growth and reproduction.
Result of Action
Similar compounds have been found to exhibit antifungal activities , suggesting that they may inhibit the growth of certain fungi at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The pyridine ring is then introduced via a cyclization reaction. The final step involves the sulfonation of the phenoxyethane group and its subsequent attachment to the pyrazole-pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the use of catalysts to accelerate the reaction rates and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability
Comparison with Similar Compounds
Similar Compounds
N-(Substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide: Exhibits antifungal activities.
Indazole derivatives: Known for their anti-inflammatory and anticancer properties
Uniqueness
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide is unique due to its specific structural features, which confer distinct biological activities. The combination of the pyrazole and pyridine rings with the phenoxyethanesulfonamide group enhances its solubility, stability, and potential for diverse biological applications .
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-22-16(12-18(21-22)15-6-5-9-19-13-15)14-20-26(23,24)11-10-25-17-7-3-2-4-8-17/h2-9,12-13,20H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCMQADCGKUDER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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